Chromatographic Resolution: α-Sofosbuvir Desphosphate vs. Parent Sofosbuvir API
A validated RP-HPLC method for Sofosbuvir and its impurities establishes baseline separation between the API and its desphosphate impurity. The distinct retention times, achieved on a standard C18 column under isocratic conditions, provide a reliable metric for identifying and quantifying α-Sofosbuvir Desphosphate in bulk drug substance and formulations. This differentiation is essential for accurate purity assessment [1].
| Evidence Dimension | Retention Time (tR) |
|---|---|
| Target Compound Data | 5.704 minutes |
| Comparator Or Baseline | Sofosbuvir API (Parent Drug) |
| Quantified Difference | Δ 2.03 minutes (relative to API) |
| Conditions | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μm) column; mobile phase 0.1% TFA in water:acetonitrile (50:50); isocratic elution; flow rate not specified; UV detection at 260 nm [1]. |
Why This Matters
This quantified retention time difference is critical for developing and validating a specific, stability-indicating HPLC method, ensuring accurate quantification of this impurity without interference from the main API peak.
- [1] Swarupa, A., & Jogia, H. A. (2021). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Future Journal of Pharmaceutical Sciences, 7, 154. View Source
